molecular formula C21H11N3O5 B12453160 5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione

5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione

Cat. No.: B12453160
M. Wt: 385.3 g/mol
InChI Key: HOPUKDKRJXVIEI-UHFFFAOYSA-N
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Description

5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione typically involves the condensation of 5-nitro-1,3-benzoxazole-2-thiol with an appropriate isoindole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit the activity of β-tubulin, a protein essential for cell division and motility. By binding to β-tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione is unique due to its dual functional groups (nitro and benzoxazole) that confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C21H11N3O5

Molecular Weight

385.3 g/mol

IUPAC Name

5-(5-nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C21H11N3O5/c25-20-15-8-6-12(10-16(15)21(26)23(20)13-4-2-1-3-5-13)19-22-17-11-14(24(27)28)7-9-18(17)29-19/h1-11H

InChI Key

HOPUKDKRJXVIEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(O4)C=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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